![molecular formula C14H13NO2 B14289432 N-([1,1'-Biphenyl]-2-yl)-2-hydroxyacetamide CAS No. 116490-12-1](/img/structure/B14289432.png)
N-([1,1'-Biphenyl]-2-yl)-2-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1’-Biphenyl]-2-yl)-2-hydroxyacetamide is an organic compound that features a biphenyl group attached to a hydroxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-yl)-2-hydroxyacetamide typically involves the reaction of 2-bromo-1,1’-biphenyl with glycine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyacetamide group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-2-yl)-2-hydroxyacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2-hydroxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group provides a hydrophobic interaction, while the hydroxyacetamide moiety can form hydrogen bonds with active sites. This dual interaction can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
2-Hydroxyacetamide: A compound with a hydroxyacetamide group but lacking the biphenyl structure.
Uniqueness
N-([1,1’-Biphenyl]-2-yl)-2-hydroxyacetamide is unique due to its combination of the biphenyl and hydroxyacetamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
116490-12-1 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-hydroxy-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H13NO2/c16-10-14(17)15-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) |
InChI Key |
MSPNTOQBKUOGSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
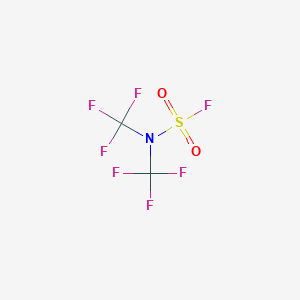
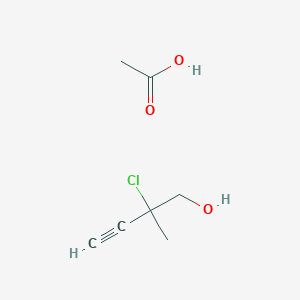
![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
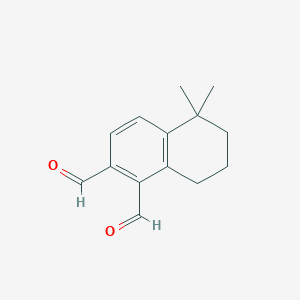
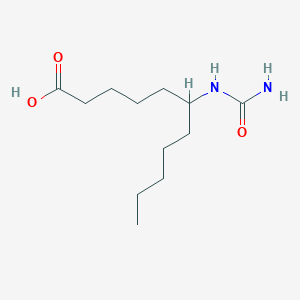
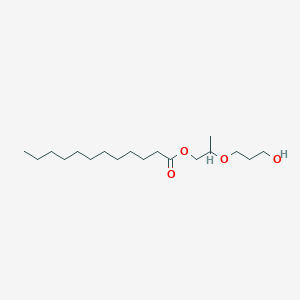
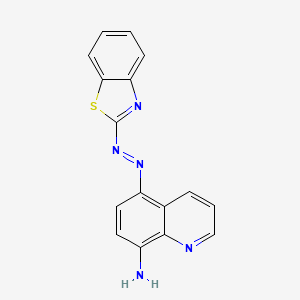
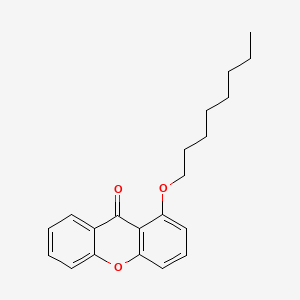
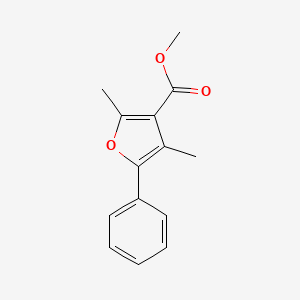
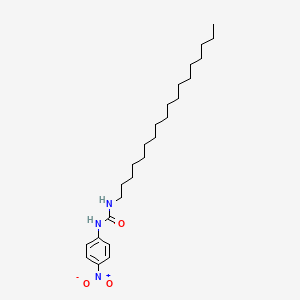
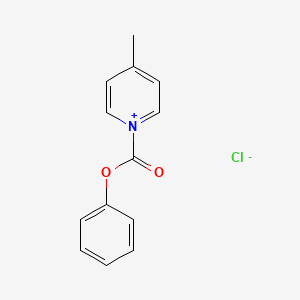
![4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14289416.png)

